2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one
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Overview
Description
2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one typically involves the condensation of 4-isopropylbenzaldehyde with 1-methyl-1,2-dihydro-3H-indol-3-one in the presence of a nitro group. The reaction is usually carried out under reflux conditions with a suitable solvent such as methanol or ethanol . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced indole derivatives, and various substituted indole compounds .
Scientific Research Applications
2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
1-(4-Isopropylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but different biological activities.
N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamines: Similar indole-based structure with antioxidant properties
Uniqueness
2-[nitro(4-isopropylphenyl)methylene]-1-methyl-1,2-dihydro-3H-indol-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2Z)-1-methyl-2-[nitro-(4-propan-2-ylphenyl)methylidene]indol-3-one |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)13-8-10-14(11-9-13)17(21(23)24)18-19(22)15-6-4-5-7-16(15)20(18)3/h4-12H,1-3H3/b18-17- |
InChI Key |
GBWWDBVURTUNDO-ZCXUNETKSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C(=C/2\C(=O)C3=CC=CC=C3N2C)/[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3N2C)[N+](=O)[O-] |
Origin of Product |
United States |
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